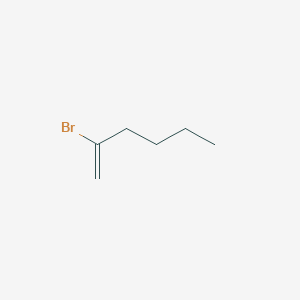![molecular formula C11H4ClN3O3 B12088005 7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione](/img/structure/B12088005.png)
7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridazinediones-derivative-1 is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered rings containing two adjacent nitrogen atoms. Pyridazinediones, specifically, have carbonyl groups at the 3 and 6 positions of the ring. These compounds have garnered significant interest due to their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and chemical biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyridazinediones-derivative-1 can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with dicarbonyl compounds. For instance, the reaction of hydrazine hydrate with maleic anhydride under reflux conditions yields pyridazinedione derivatives . Another method involves the use of microwave-assisted synthesis, which offers eco-friendly and efficient yields .
Industrial Production Methods
Industrial production of pyridazinediones-derivative-1 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridazinediones-derivative-1 undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups on the pyridazinedione ring.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridazinedione ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyridazinediones-derivative-1 can yield pyridazinedione oxides, while reduction can produce pyridazinedione alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Pyridazinediones-derivative-1 has numerous scientific research applications, including:
Medicinal Chemistry: It is used in the development of drug-like molecules with potential therapeutic properties such as anti-inflammatory, anticancer, and antimicrobial activities
Organic Synthesis: Pyridazinediones serve as intermediates in the synthesis of complex organic molecules and polymers.
Chemical Biology: They are employed in the site-selective modification of peptides and proteins, facilitating the study of biological processes and the development of bioconjugates.
Wirkmechanismus
The mechanism of action of pyridazinediones-derivative-1 involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, modulating their activity and affecting various biological processes. The compound’s structure allows it to form stable complexes with target proteins, leading to changes in their function and activity .
Vergleich Mit ähnlichen Verbindungen
Pyridazinediones-derivative-1 can be compared with other similar compounds such as pyridazinones and pyrimidines. While all these compounds share a heterocyclic structure with nitrogen atoms, pyridazinediones are unique due to the presence of carbonyl groups at specific positions, which confer distinct chemical reactivity and biological activity .
List of Similar Compounds
- Pyridazinones
- Pyrimidines
- Pyrazines
Pyridazinediones-derivative-1 stands out due to its versatile reactivity and wide range of applications in various scientific fields .
Eigenschaften
Molekularformel |
C11H4ClN3O3 |
|---|---|
Molekulargewicht |
261.62 g/mol |
IUPAC-Name |
7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione |
InChI |
InChI=1S/C11H4ClN3O3/c12-4-1-2-5-6(3-4)13-8-7(9(5)16)10(17)14-15-11(8)18/h1-3H,(H,13,16) |
InChI-Schlüssel |
IMIYFBGJPBQBOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)NC3=C(C2=O)C(=O)N=NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Adenosine 5'-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt](/img/structure/B12087929.png)
![3-Chloro-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B12087931.png)
![benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B12087944.png)

![5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline](/img/structure/B12087948.png)


![6-[4-[(5-Chloro-1-oxopentyl)amino]phenyl]-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12087956.png)

![2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12087980.png)
![4-[(2-Methylpiperidin-3-yl)amino]-2-phenylthieno[3,2-c]pyridine-7-carboxamide](/img/structure/B12087981.png)

![1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12087989.png)
![potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate](/img/structure/B12087992.png)
